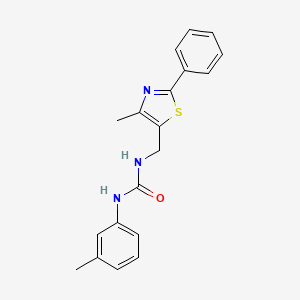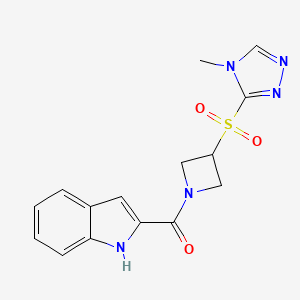![molecular formula C23H23N3O7S2 B2833258 Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate CAS No. 1223808-31-8](/img/no-structure.png)
Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including an ethoxyphenyl group, a sulfonyl group, a pyrimidinone ring, a thiol group, an acetyl group, an amino group, and a benzoate ester. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The compound would likely have a significant amount of stereochemistry, with the potential for isomerism .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, while the pyrimidinone ring could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of several different functional groups. For example, the compound could potentially have significant polarity due to the presence of several polar functional groups .Applications De Recherche Scientifique
Biodegradation of Sulfonylurea Herbicides
Research on the degradation of chlorimuron-ethyl, a sulfonylurea herbicide, by Aspergillus niger and Rhodococcus sp. D310-1, highlights microbial strategies for remediation of herbicide-contaminated environments. Aspergillus niger can degrade chlorimuron-ethyl, generating metabolites through cleavage of the sulfonylurea bridge or sulfonylamide linkage, suggesting a potential for environmental bioremediation of sulfonylurea herbicides (Sharma, Banerjee, & Choudhury, 2012); (Li et al., 2016).
Chemical Synthesis and Molecular Interactions
Several studies have focused on the synthesis of compounds with structural similarities, exploring their potential in creating highly substituted derivatives for various applications. For instance, the synthesis of thieno[3,2-c]thiopyran derivatives via a L-proline-catalyzed three-component reaction demonstrates the chemical versatility of similar structures (Indumathi, Perumal, & Menéndez, 2010). Another study investigates the crystal packing of ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, emphasizing nonhydrogen bonding interactions like N⋯π and O⋯π, which are critical for understanding molecular assembly and design (Zhang, Wu, & Zhang, 2011).
Antimicrobial Agents
The development of new antimicrobial agents also features in research involving similar chemical frameworks. A study on the synthesis of quinazolines with potential antimicrobial properties illustrates the ongoing search for new therapeutic compounds (Desai, Shihora, & Moradia, 2007).
Orientations Futures
Propriétés
Numéro CAS |
1223808-31-8 |
|---|---|
Nom du produit |
Ethyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate |
Formule moléculaire |
C23H23N3O7S2 |
Poids moléculaire |
517.57 |
Nom IUPAC |
ethyl 2-[[2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H23N3O7S2/c1-3-32-15-9-11-16(12-10-15)35(30,31)19-13-24-23(26-21(19)28)34-14-20(27)25-18-8-6-5-7-17(18)22(29)33-4-2/h5-13H,3-4,14H2,1-2H3,(H,25,27)(H,24,26,28) |
Clé InChI |
KHTXTFZXVUOELA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C(=O)OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B2833175.png)
![1-(3-Methylbenzyl)-3'-(p-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2833177.png)
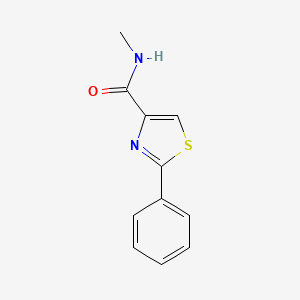
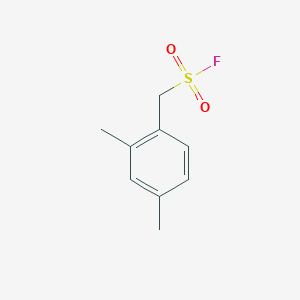
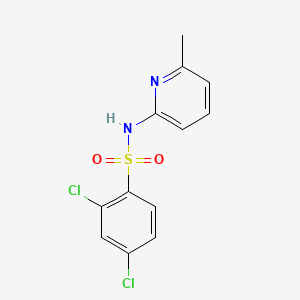
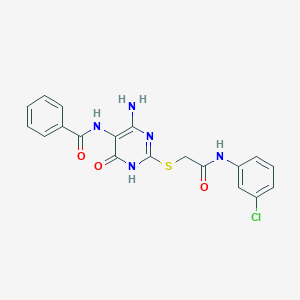
![1-(cyclopropylmethyl)-4-(2-thienyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2833185.png)
![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)
![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)
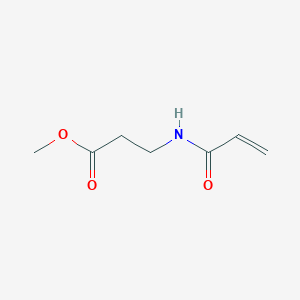
![[5-[(E)-2-(dimethylamino)ethenyl]-1-(4-nitrophenyl)triazol-4-yl]-naphthalen-2-ylmethanone](/img/structure/B2833191.png)
![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)
